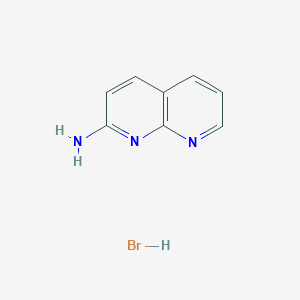

![molecular formula C16H16N4O3 B2989669 (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone CAS No. 2195953-76-3](/img/structure/B2989669.png)

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is related to 2,3-dihydrobenzo[b][1,4]dioxine propanoic acids, which have been studied as novel GPR40 agonists with improved pharmacokinetic and safety profiles . GPR40 has become a potential therapeutic target for the treatment of diabetes due to its role in mediating the enhancement of glucose-stimulated insulin secretion in pancreatic β cells .

Synthesis Analysis

The synthesis of related compounds has been reported in several studies. For instance, a novel series of fused-ring phenyl propanoic acid analogues were designed, and comprehensive structure-activity relationship studies were conducted . Another study reported the synthesis of 2,3-dihydrobenzodioxin-containing 4,5-dihydro-1H-pyrazole derivatives .Molecular Structure Analysis

The introduction of 2,3-dihydrobenzo[b][1,4]dioxin structure reinforced the combination of the compounds and the receptor, resulting in progress of bioactivity . A docking simulation was performed to analyze the probable binding models and poses .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often involve complex processes. For instance, one study reported the use of tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-Prop-2-ynyloxyphenols and 2-Prop-2-ynyloxyanilines .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be quite complex. For instance, one study reported the melting point, IR spectrum, and NMR data of a related compound .Applications De Recherche Scientifique

- Lead Compound : Compound 4, also known as 2,3-dihydro-1,4-benzodioxine-5-carboxamide , was selected as a lead. Further chemical modifications led to the discovery of the most potent inhibitor: (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxamide (Compound 49, IC50 = 0.082 μM) .

Poly (ADP-ribose) Polymerase 1 (PARP1) Inhibition

B-Raf Kinase Inhibition

Treatment of Sleep-Related Breathing Disorders

Quorum-Sensing Inhibition

Other Research Areas

Mécanisme D'action

Target of Action

Similar compounds have been associated with the α2-adrenoceptor subtype c (alpha-2c) . This receptor plays a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system.

Mode of Action

Similar compounds have been reported to have significant activity against cancer , suggesting that they may interact with their targets to inhibit cell proliferation or induce apoptosis.

Biochemical Pathways

Similar compounds have been reported to suppress hydrogen peroxide-induced apoptosis and attenuate activated caspase signaling . This suggests that the compound may influence pathways related to oxidative stress and apoptosis.

Result of Action

Similar compounds have been reported to effectively suppress hydrogen peroxide-induced apoptosis , suggesting that the compound may have protective effects against oxidative stress at the cellular level.

Safety and Hazards

The safety and hazards associated with these compounds are often evaluated in the context of their pharmacokinetic profiles and in vivo efficacy. For instance, one study identified a compound with excellent pharmacokinetic properties, significant glucose-lowering efficacy, lower hepatobiliary transporter inhibition, and favorable druggability .

Orientations Futures

Propriétés

IUPAC Name |

2,3-dihydro-1,4-benzodioxin-3-yl-[3-(pyrazin-2-ylamino)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O3/c21-16(14-10-22-12-3-1-2-4-13(12)23-14)20-8-11(9-20)19-15-7-17-5-6-18-15/h1-7,11,14H,8-10H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZBQEZACARMGKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2COC3=CC=CC=C3O2)NC4=NC=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

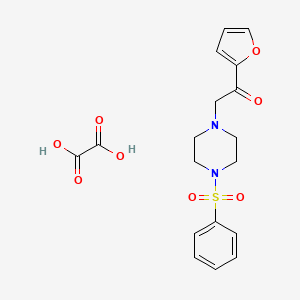

![N-(3-chlorophenyl)-3-{[(3,4-dimethylphenyl)(methyl)amino]sulfonyl}thiophene-2-carboxamide](/img/structure/B2989586.png)

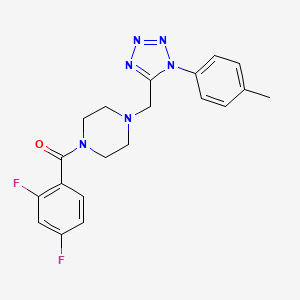

![N-(2-methoxy-5-methylphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2989589.png)

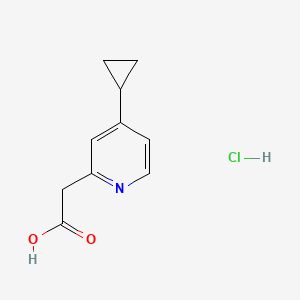

![(2E,NZ)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2989590.png)

![[(1R,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-yl]methanol](/img/structure/B2989594.png)

![3-[[1-(1H-Imidazol-5-ylsulfonyl)piperidin-4-yl]methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2989599.png)

![2-(3,4-Dimethoxyphenyl)-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2989600.png)

![8-ethoxy-3-(4-ethoxyphenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2989605.png)

![2-[3-(4-Fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2989606.png)

![2-Cyclopentyl-1-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2989607.png)

![2-chloro-5-({[(2E)-3-(2,4-dichlorophenyl)prop-2-enoyl]carbamothioyl}amino)benzoic acid](/img/structure/B2989609.png)